Competitive GHB Transport Inhibition
Citrazinic acid competitively inhibits γ-hydroxybutyrate (GHB) transport in mouse brain synaptosomes. While direct Ki data for citrazinic acid is not reported, it is grouped with 2-hydroxycinnamic acid and 3-(2-furyl)acrylic acid as effective inhibitors, whereas 3-hydroxypropane sulfonic acid, 3,5-dihydroxybenzoic acid, and 3-hydroxybenzoic acid show markedly weaker inhibition [1]. The most effective inhibitor tested, harmaline, exhibited Ki = 94 ± 21 µM [1].
| Evidence Dimension | Inhibition potency against GHB transport (competitive) |
|---|---|
| Target Compound Data | Not quantified; identified as one of the effective inhibitors among structural analogs |
| Comparator Or Baseline | Harmaline (Ki = 94 ± 21 µM); 3-hydroxypropane sulfonic acid (Ki = 4.1 ± 0.8 mM); 3,5-dihydroxybenzoic acid (Ki = 6.1 ± 2.8 mM); 3-hydroxybenzoic acid (Ki = 6.9 ± 3.3 mM) |
| Quantified Difference | Citrazinic acid, along with 2-hydroxycinnamic acid and 3-(2-furyl)acrylic acid, are effective inhibitors; the least effective analogs show Ki values approximately 40-70 fold higher than harmaline |
| Conditions | Na+-dependent transport system in mouse brain synaptosomes; Kt for GHB = 31 ± 9 µM |
Why This Matters
In neuroscience research, citrazinic acid provides a structurally distinct tool compound for probing GHB transporter pharmacology, differentiating from GABAergic inhibitors which showed no effect.
- [1] McCormick SJ, Tunnicliff G. Inhibitors of synaptosomal gamma-hydroxybutyrate transport. Pharmacology. 1998;57(3):124-31. View Source
